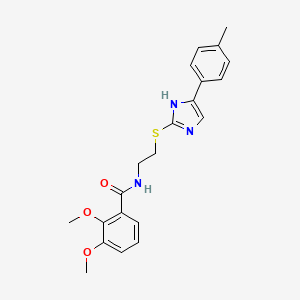

2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-14-7-9-15(10-8-14)17-13-23-21(24-17)28-12-11-22-20(25)16-5-4-6-18(26-2)19(16)27-3/h4-10,13H,11-12H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDQPMRMYWABSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving p-tolylamine and glyoxal.

Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with 2-chloroethyl thioether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes several types of chemical reactions:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, strong nucleophiles.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi. In one study, synthesized derivatives showed minimum inhibitory concentration (MIC) values as low as 1.27 µM against Gram-positive and Gram-negative bacteria . The presence of the imidazole ring is critical for these interactions, enhancing binding affinity to microbial targets.

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.27 |

| Compound B | Escherichia coli | 1.43 |

| Compound C | Candida albicans | 2.60 |

Anticancer Activity

The anticancer potential of 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has been explored through various studies. Compounds structurally related to this compound have demonstrated cytotoxic effects against colorectal carcinoma cell lines (HCT116). For example, certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 | 4.53 |

| Compound E | HCT116 | 5.85 |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various derivatives of imidazole-thioether compounds demonstrated their efficacy against multiple microbial strains. The results indicated that modifications to the side chains significantly impacted antimicrobial potency, highlighting the importance of structure-activity relationships in drug design.

Case Study 2: Anticancer Screening

In another investigation, a series of benzamide derivatives were screened for their anticancer activity against HCT116 cells. The study found that compounds with specific substitutions on the benzamide core exhibited enhanced selectivity towards cancer cells compared to normal cell lines.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thioether linkage can undergo oxidation, affecting the compound’s reactivity and interaction with biological molecules. The methoxy groups can participate in hydrogen bonding, influencing the compound’s binding affinity to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar benzamide core with different substituents.

2,3-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a thiadiazole ring instead of an imidazole ring.

2,3-dimethoxy-N-(para-tolyl)-benzylamine: Similar methoxy and tolyl groups but different core structure.

Uniqueness

2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of a benzamide core, methoxy groups, an imidazole ring, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2,3-Dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, methoxy groups, and an imidazole ring linked via a thioether group. This unique configuration suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is CHNOS, with a molecular weight of approximately 342.44 g/mol.

Structural Features

The compound's structure can be broken down into several key components:

- Benzamide Core : Provides a stable framework for biological interactions.

- Methoxy Substituents : Enhance solubility and influence the compound's electronic properties.

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.

- Thioether Linkage : May facilitate binding to thiol-containing proteins and enzymes.

The biological activity of 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether group may enhance binding to thiol groups in proteins, modulating various cellular pathways and leading to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to benzamides have shown significant activity against RET kinase, which is involved in several cancers .

- Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes, possibly including those involved in inflammatory processes or cancer progression .

Case Studies

- Antiproliferative Effects : In vitro studies have demonstrated that compounds similar to 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit IC50 values indicating significant inhibition of cell growth in melanoma and other cancer cell lines .

- Kinase Inhibition : A related study highlighted the effectiveness of benzamide derivatives as RET kinase inhibitors, showing moderate to high potency in ELISA-based assays, which could be relevant for the development of targeted cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 3-Methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | One methoxy group | 15 | Moderate anticancer activity |

| 3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Diethoxy groups | 20 | Lower solubility affects bioavailability |

| 2,3-Dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Two methoxy groups | 10 | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the imidazole-thiol intermediate (e.g., 5-(p-tolyl)-1H-imidazole-2-thiol) using cyclocondensation of thiourea with α-bromo ketones under reflux in ethanol .

- Step 2 : React the thiol with 2-chloroethylamine to form the thioether linkage, using K₂CO₃ as a base in DMF at 60°C .

- Step 3 : Couple the intermediate with 2,3-dimethoxybenzoyl chloride via amide bond formation in pyridine or using EDC/HOBt in dichloromethane .

- Optimization : Monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio for thiol-alkylation) and inert atmosphere .

Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Confirm the presence of dimethoxy groups (δ ~3.8–3.9 ppm for OCH₃), aromatic protons (δ 6.8–7.5 ppm), and thioether CH₂ (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and S–C/N–H vibrations (~2550 cm⁻¹ for thiol intermediates) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole or benzamide) influence biological activity, and what SAR trends are observed?

- SAR Insights :

- Imidazole Substitution : p-Tolyl groups enhance lipophilicity and target binding (e.g., FLT3 kinase inhibition in analogs ). Replacing p-tolyl with electron-withdrawing groups (e.g., nitro) reduces activity in antimicrobial assays .

- Thioether Linkage : Replacing sulfur with oxygen decreases metabolic stability due to oxidation susceptibility .

- Benzamide Methoxy Groups : 2,3-Dimethoxy substitution improves solubility and CYP450 inhibition compared to mono-methoxy analogs .

Q. What in vitro models are suitable for evaluating anticancer or antimicrobial efficacy, and how are contradictions in activity data resolved?

- Models :

- Anticancer : Screen against P-gp overexpressing cancer cell lines (e.g., MCF-7/ADR) to assess multidrug resistance reversal .

- Antimicrobial : Use Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains with MIC determination via broth microdilution .

- Data Contradictions : Address variability via:

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated ).

- Membrane Permeability : Use Caco-2 monolayers to rule out poor absorption .

Q. How can molecular docking and dynamics simulations guide target identification, and what binding poses are energetically favorable?

- Protocol :

- Docking : Use AutoDock Vina to model interactions with targets like SMO (PDB: 5L7D) or PFOR. Prioritize hydrogen bonds with amide carbonyl and hydrophobic contacts with p-tolyl .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics: RMSD <2 Å, binding free energy (MM-PBSA) ≤−30 kcal/mol .

Methodological Considerations

Q. What strategies mitigate synthetic challenges (e.g., thiol oxidation or poor amide coupling efficiency)?

- Thiol Stability : Use reducing agents (e.g., DTT) during imidazole-thiol synthesis and store intermediates under nitrogen .

- Amide Coupling : Activate carboxylic acids with HATU instead of EDC for sterically hindered substrates .

Q. How are pharmacokinetic properties (e.g., logP, GI absorption) computationally predicted, and what experimental assays validate these predictions?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.